Carbophenothion

Catalog No.
S522699
CAS No.
786-19-6
M.F
C11H16ClO2PS3
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbophenothion

CAS Number

786-19-6

Product Name

Carbophenothion

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C11H16ClO2PS3

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

VEDTXTNSFWUXGQ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl

solubility

Miscible with vegetable oils and most org solvents
SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS
In water, 0.63 mg/l @ 20 °C
Solubility in water: none

Synonyms

Dagadip; Lethox; Endyl; NSC 231691; NSC-231691; NSC231691

Canonical SMILES

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl

The exact mass of the compound Carbophenothion is 341.9739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.84e-06 mmiscible with vegetable oils and most org solventssol in kerosene, xylene, alcohols, ketones, & estersin water, 0.63 mg/l @ 20 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Carbophenothion is a non-systemic organophosphate pesticide valued for its efficacy as both an insecticide and an acaricide, with a notable history of use in agriculture, particularly on citrus and cotton. It functions as a cholinesterase inhibitor, providing contact and stomach action with long residual activity against a range of pests, including aphids and mites. Technical grade Carbophenothion is an off-white to amber liquid, miscible with most organic solvents but only slightly soluble in water, and is relatively stable to hydrolysis and heat below 80°C, making it suitable for various formulation types such as emulsifiable concentrates and wettable powders.

While numerous organophosphate insecticides exist, their toxicological profiles and application efficacies are not uniform, making direct substitution a significant risk in terms of both performance and safety. A procurement decision based solely on class-level similarity overlooks critical differences in mammalian toxicity, pest specificity, and environmental persistence. For instance, the acute oral toxicity of organophosphates in rats can vary by orders of magnitude, from highly toxic compounds like Parathion (LD50 ~2-13 mg/kg) to those with significantly lower toxicity like Malathion (LD50 >1000 mg/kg). Carbophenothion occupies a specific niche within this spectrum, offering high efficacy that may not be matched by less toxic alternatives, while presenting a different handling and risk profile than more hazardous options. This specificity is crucial for developing effective and safe pest management programs, where the choice of active ingredient must be precisely matched to the target pest, crop, and environmental conditions.

Differentiated Acute Toxicity Profile Compared to Common Organophosphate Alternatives

Carbophenothion exhibits a distinct acute oral toxicity profile in rats that differentiates it from other common organophosphates. Its LD50 in male rats is approximately 30 mg/kg, and in female rats, it is 10 mg/kg. This places it in a higher toxicity category than Malathion (rat oral LD50 >5400 mg/kg) and Chlorpyrifos (rat oral LD50 ~95-270 mg/kg), but with lower acute toxicity than Parathion (rat oral LD50 ~2-13 mg/kg). This intermediate toxicity profile is a critical consideration for applications requiring high efficacy where less toxic alternatives may be inadequate, but where the extreme hazards of compounds like Parathion are to be avoided.

Evidence DimensionAcute Oral LD50 in Rats (mg/kg)
Target Compound Data10-30 mg/kg
Comparator Or BaselineMalathion: >5400 mg/kg | Chlorpyrifos: ~95-270 mg/kg | Parathion: ~2-13 mg/kg
Quantified DifferenceSignificantly more toxic than Malathion and Chlorpyrifos, but less acutely toxic than Parathion.
ConditionsOral administration to rats, data compiled from various toxicological studies.

This allows for a risk-benefit assessment, selecting a high-efficacy compound while avoiding the extreme toxicity of other organophosphates.

High Efficacy Against Key Acarid Pests in Citrus Production

Carbophenothion has demonstrated high efficacy against economically significant mite species such as the citrus red mite, *Panonychus citri*. This pest has a documented history of developing resistance to various classes of acaricides, including some organophosphates. The selection of a potent organophosphate like Carbophenothion can be crucial in rotation programs designed to manage resistance and control mite populations effectively, especially where other broad-spectrum insecticides may have disrupted natural predator populations. Its long residual action provides extended protection, a key factor in reducing the frequency of applications.

Evidence DimensionPest Control Efficacy
Target Compound DataEffective against citrus red mite (*Panonychus citri*)
Comparator Or BaselineOther acaricides to which *P. citri* has developed resistance.
Quantified DifferenceProvides an effective control option, particularly in resistance management strategies.
ConditionsField applications in citrus orchards.

For buyers in the agricultural sector, particularly citrus growers, this demonstrates Carbophenothion's value in addressing a persistent and economically damaging pest that has shown resistance to other treatments.

Favorable Formulation and Handling Properties: Stability and Solubility

Carbophenothion's physical properties support its use in a variety of stable formulations. It is miscible with most organic solvents, including alcohols, ketones, and esters, which allows for flexibility in creating emulsifiable concentrates and other formulations. Furthermore, it is relatively stable to hydrolysis and heat up to 80°C. This thermal and hydrolytic stability is advantageous compared to some other organophosphates that may degrade more rapidly under certain storage or tank-mix conditions, ensuring consistent product performance from storage to application.

Evidence DimensionPhysicochemical Properties
Target Compound DataMiscible with most organic solvents; relatively stable to hydrolysis and heat (<80°C).
Comparator Or BaselineGeneral stability requirements for pesticide formulations.
Quantified DifferencePossesses favorable characteristics for formulation development and stability.
ConditionsStandard laboratory conditions.

For formulators and distributors, these properties indicate a reduced risk of product degradation during storage and handling, and for end-users, it translates to a more reliable and effective application.

Integrated Pest Management (IPM) Programs for Citrus and Pome Fruits

Due to its high efficacy against resistant mite species like *Panonychus citri*, Carbophenothion is a strong candidate for inclusion in rotational spray programs designed to mitigate the development of acaricide resistance. Its distinct toxicity profile allows it to be positioned as a high-potency option when less toxic alternatives fail to provide adequate control.

Control of Aphids and Spider Mites in Cotton Cultivation

Carbophenothion is utilized for the control of aphids and spider mites on cotton. Its long residual activity is particularly beneficial in providing extended protection to the crop during critical growth stages, reducing the need for frequent reapplication and associated operational costs.

Dormant Spray Applications on Deciduous Fruit Trees

When formulated with petroleum oils, Carbophenothion is effective for dormant spray applications on fruit trees to control overwintering mites, aphids, and scale insects. Its stability and miscibility with oils make it a suitable choice for these specialized applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998)
Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQ
Light amber liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

341.9738580 g/mol

Monoisotopic Mass

341.9738580 g/mol

Boiling Point

180 °F at 0.01 mmHg (EPA, 1998)
82 °C @ 0.01 mm Hg
at 0.0013kPa: 82 °C

Heavy Atom Count

18

Vapor Density

Relative vapor density (air = 1): 11.8

Density

1.271 at 77 °F (EPA, 1998) - Denser than water; will sink
1.271 @ 25 °C/4 °C
DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/
Relative density (water = 1): 1.3

LogP

5.33 (LogP)
log Kow = 5.33
5.1

Odor

MERCAPTAN-LIKE ODOR

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

998NGA2Q61

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Cholinesterase inhibitor.
Some organic compounds (e.g. ...carbophenothion ...) inhibit aliesterases (diethylsuccinase and tributyrinase) at substantially lower daily dosage levels than they require to inhibit cholinesterases to the same degree.

Vapor Pressure

3e-07 mmHg at 68 °F (EPA, 1998)
0.0000003 [mmHg]
3.0X10-7 mm Hg @ 20 °C
Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

786-19-6

Absorption Distribution and Excretion

Following intraperitoneal injection /of carbophenothion/, mice excreted over 75% of the dose within 24 hr.
Excretion of carbophenothion is rapid.

Metabolism Metabolites

OXIDATIVE METAB OF TRITHION WAS STUDIED ON FIELD-GROWING LETTUCE. SAMPLES WERE REMOVED @ VARIOUS TIMES AFTER SPRAYING & ANALYZED. ... PRINCIPAL ROUTE OF OXIDN INVOLVED THIOETHER OXIDN TO FORM SULFOXIDE & THEN SULFONE. THIS WAS FOLLOWED BY PHOSPHOROTHIONATE OXIDN TO FORM THIOLPHOSPHATE SULFONE ... .
(14)C-Carbophenothion ... was rapidly and extensively metabolized by the rat. Some of the urinary label was due to products derived from 4-chlorothiophenol either via direct conjugation (glucuronide, 2.9%; sulfate, 5.9%) or via sequential methylation and oxidation to yield 4-chlorophenyl methyl sulfone and its 3-hydroxylation product ... . The major metabolite of /trithion/ ... was p-chlorobenzenesulfinic acid, which probably derived from ... trithion-S-oxide &/or its oxon. The corresponding sulfonic acid ... was also formed ... . At dosages of 5.3 and 0.53 mg/kg trithion, the rat excreted 93 and 40%, respectively, of the dose as a mixture of diethyl phosphate and diethyl thiophosphate.
In the presence of NADPH and under aerobic conditions, thioether containing organophosphorus and carbamate pesticides were oxidized by the flavin-adenine dinucleotide-dependent monooxygenase purified from pig microsomes.
Carbophenothion is metabolized to the oxon, and both compounds are oxidized to the corresponding sulfoxide and sulfone.

Wikipedia

Carbophenothion

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

REACTION OF P-CHLOROPHENYL CHLOROMETHYL SULFIDE AND SODIUM DIETHYL PHOSPHORODITHIOATE.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Carbophenothion (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
USEFUL ON WIDE RANGE OF FRUIT & NUT, VEGETABLE, & FIBER CROPS. PARTICULARLY EFFECTIVE AS ACARICIDE. ... /FOREIGN APPLICATIONS/: CONTROL OF LEAFHOPPER & BROWN PLANTHOPPER (PHILIPPINE RECOMMENDATION) (LETHOX EC).
AS INSECTICIDE AGAINST LICE, TICKS, AND BLOWFLIES ON LIVESTOCK. DIPPING SHEEP PROVIDES PROTECTION AGAINST SUSCEPTIBLE PARASITES FOR OVER 2 MO. /FORMER/
USA REGULATIONS DO NOT PERMIT ITS USE ON FOOD PRODUCING ANIMALS, BUT ALLOWS 10 PPM TOLERANCE FOR ITS RESIDUES IN OR ON DEHYDRATED CITRUS PULP OR MEAL FOR CATTLE FEED WHEN PRESENT ... AS RESULT OF ITS INSECTICIDAL APPLICATION TO CITRUS FRUITS, & HAS ALLOWED 0.1 PPM RESIDUE IN RED MEATS ... . /FORMER/

Analytic Laboratory Methods

PRODUCT ANALYSIS: A. UV ABSORPTION @ 263 NM. B. HYDROLYZE EXTRACT, REACT WITH 2,6-DIBROMO-N-CHLORO-P-QUINONEIMINE & MEASURE @ 480 NM. C. HYDROLYZE WITH ALKALI AFTER EXTRACTION & ACIDIFICATION TO LIBERATE FORMALDEHYDE, WHICH IS DETERMINED BY COLOR REACTION WITH CHROMATROPIC ACID ... D. OXIDIZE WITH PERACETIC ACID AND DETERMINE BY ENZYMATIC METHOD ... .
GENERAL SAMPLE, COLUMN CHROMATOGRAPHY, SPECTROPHOTOMETRY @ 490 NM.
HYDROLYSIS WITH AQ POTASSIUM HYDROXIDE TO P-CHLOROTHIOPHENOL & REACTION WITH TETRAZOTIZED O-DIANISIDINE PH 4.8-6.7 GIVES YELLOW COLOR IN CARBONTETRACHLORIDE WITH MAX @ 375 NM.
AOAC Method 974.22. Organophosphorus Pesticide Residues Carbon column cleanup method.
For more Analytic Laboratory Methods (Complete) data for CARBOPHENOTHION (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

TWO PHASE HYDROGEN PEROXIDE-ACETIC ACID-BENZENE SYSTEM TO OXIDIZE CARBOPHENOTHION TO STRONG CHOLINESTERASE INHIBITORS. DETERMINATION BY MEASURING INHIBITION BY IT OF CHOLINESTERASE IN HUMAN BLOOD PLASMA.

Interactions

Following relatively large single doses, carbophenothion potentiates the toxicity of malathion about 3-fold. It does not potentiate other compounds tested.

Stability Shelf Life

RELATIVELY STABLE TO HYDROLYSIS AND HEAT (LESS THAN 80 °C).

Dates

Last modified: 08-15-2023
1: Clark JR, Patrick JM Jr, Middaugh DP, Moore JC. Relative sensitivity of six estuarine fishes to carbophenothion, chlorpyrifos, and fenvalerate. Ecotoxicol Environ Saf. 1985 Dec;10(3):382-90. PubMed PMID: 2419075.
2: McCarty RT, Haufler M, McBeth CA Jr. Acute toxicity of carbophenothion and demeton in sheep. Am J Vet Res. 1967 Mar;28(123):507-10. PubMed PMID: 6033698.
3: Sánchez-Fortún S, Barahona V. The use of carbamates, atropine, and 2-pyridine aldoxime methoiodide in the protection of Artemia salina against poisoning by carbophenothion. Environ Toxicol Chem. 2001 Sep;20(9):2008-13. PubMed PMID: 11521828.
4: Older JJ, Hatcher RL. Food poisoning caused by carbophenothion. JAMA. 1969 Sep 1;209(9):1328-30. PubMed PMID: 5819901.
5: Stanley PI, Bunyan PJ. Hazards to wintering geese and other wildlife from the use of dieldrin, chlorfenvinphos and carbophenothion as wheat seed treatments. Proc R Soc Lond B Biol Sci. 1979 Jul 18;205(1158):31-45. PubMed PMID: 40240.
6: Uilenberg G, Gaulier R. [Accidental poisoning of cattle by spraying with an organophosphoric insecticide, carbophenothion]. Rev Elev Med Vet Pays Trop. 1965;18(2):175-81. French. PubMed PMID: 5889951.
7: Treeby PJ. Carbophenothion as a sheep dip for the control of blowfly, lice and keds. Vet Rec. 1967 Sep 30;81(14):332-5. PubMed PMID: 6069237.
8: Westlake GE, Bunyan PJ, Stanley PI. Variation in the response of plasma enzyme activities in avian species dosed with carbophenothion. Ecotoxicol Environ Saf. 1978 Sep;2(2):151-9. PubMed PMID: 729517.
9: Brown PM, Uppal GS. Improved clean-up procedure for the determination of small residues of carbophenothion in mice. J Chromatogr. 1980 Mar 21;190(1):201-2. PubMed PMID: 7380946.
10: Nigg HN, Allen JC, King RW, Thompson NP, Edeards GJ, Brooks RF. Dislodgeable residues of parathion and carbophenothion in Florida citrus: a weather model. Bull Environ Contam Toxicol. 1978 May;19(5):578-88. PubMed PMID: 667388.
11: Treeby PJ. Control of an outbreak of gamma-BHC-resistant sheep body lice in the north of England with the phosphoric ester carbophenothion. Vet Rec. 1966 Sep 17;79(12):326-8. PubMed PMID: 6008204.
12: Liu H, Kong W, Gong B, Miao Q, Qi Y, Yang M. Rapid analysis of multi-pesticides in Morinda officinalis by GC-ECD with accelerated solvent extraction assisted matrix solid phase dispersion and positive confirmation by GC-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:65-74. doi: 10.1016/j.jchromb.2014.10.017. Epub 2014 Oct 22. PubMed PMID: 25463199.
13: DeBaun JR, Menn JJ. Sulfoxide reduction in relation to organophosphorus insecticide detoxification. Science. 1976 Jan 16;191(4223):187-8. PubMed PMID: 1246606.
14: Baker JA, Jordaan JO, Robertson WD. Ixodicidal resistance in Boophilus microplus (Canestrini) in the Republic of South Africa and Transkei. J S Afr Vet Assoc. 1979 Dec;50(4):296-301. PubMed PMID: 553968.
15: Li X, Gan P, Peng R, Huang C, Yu H. Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS. J Chromatogr Sci. 2010 Mar;48(3):183-7. PubMed PMID: 20223083.
16: Torres CM, Picó Y, Marín R, Mañes J. Evaluation of organophosphorus pesticide residues in citrus fruits from the Valencian community (Spain). J AOAC Int. 1997 Sep-Oct;80(5):1122-8. PubMed PMID: 9325585.
17: Goodspeed DP, Chestnut LI. Determining organohalides in animal fats using gel permeation chromatographic cleanup: repeatability study. J Assoc Off Anal Chem. 1991 Mar-Apr;74(2):388-94. PubMed PMID: 2050618.
18: Thompson NP. Disappearance of dislodgable residues of five organophosphate pesticides on citrus leaves and fruit during dry and wet weather in Florida. Arch Environ Contam Toxicol. 1976;5(1):55-61. PubMed PMID: 1015863.
19: Gutiérrez Valencia TM, García de Llasera MP. Determination of organophosphorus pesticides in bovine tissue by an on-line coupled matrix solid-phase dispersion-solid phase extraction-high performance liquid chromatography with diode array detection method. J Chromatogr A. 2011 Sep 28;1218(39):6869-77. doi: 10.1016/j.chroma.2011.08.011. Epub 2011 Aug 12. PubMed PMID: 21872255.
20: Torres CM, Picó Y, Redondo MJ, Mañes J. Matrix solid-phase dispersion extraction procedure for multiresidue pesticide analysis in oranges. J Chromatogr A. 1996 Jan 5;719(1):95-103. PubMed PMID: 8589838.

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